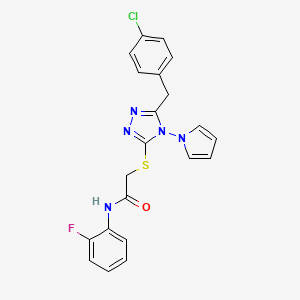

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

CAS No.: 886924-99-8

Cat. No.: VC4517867

Molecular Formula: C21H17ClFN5OS

Molecular Weight: 441.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886924-99-8 |

|---|---|

| Molecular Formula | C21H17ClFN5OS |

| Molecular Weight | 441.91 |

| IUPAC Name | 2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |

| Standard InChI | InChI=1S/C21H17ClFN5OS/c22-16-9-7-15(8-10-16)13-19-25-26-21(28(19)27-11-3-4-12-27)30-14-20(29)24-18-6-2-1-5-17(18)23/h1-12H,13-14H2,(H,24,29) |

| Standard InChI Key | PUXLLHNCUBTFLG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl)F |

Introduction

The compound 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic molecule featuring a triazole ring, a pyrrole unit, and various aromatic substituents. This structure is typical of compounds with significant potential in medicinal chemistry, particularly due to the presence of functional groups known for their biological activities.

Synthesis of 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

The synthesis of this compound typically involves multi-step chemical reactions. Although specific details for this exact compound are not available, similar compounds often require careful control over reaction conditions such as temperature, pH, and reaction time to optimize yield and minimize by-products. Techniques like chromatography are commonly used for purification.

Synthesis Steps

-

Preparation of Intermediates: The process may start with the synthesis of key intermediates, such as the formation of the triazole ring and the attachment of the pyrrole unit.

-

Coupling Reactions: Subsequent steps involve coupling reactions to attach the chlorobenzyl group and the sulfanyl group to the triazole ring.

-

Acetamide Formation: The final step typically involves the formation of the acetamide group by reacting with 2-fluorophenylamine.

Biological Activities and Potential Applications

Compounds with similar structures have shown potential in medicinal chemistry, particularly in inhibiting pathways related to cancer cell proliferation or microbial growth. The presence of a triazole ring and pyrrole unit suggests that this compound could interact with specific biological targets such as enzymes or receptors.

Potential Mechanisms of Action

-

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in disease pathways.

-

Receptor Binding: It could bind to specific receptors, modulating their activity and affecting cellular processes.

Data Table: Comparison of Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume